molecular formula C16H17F3N4O B5498639 N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide

N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide

Katalognummer B5498639
Molekulargewicht: 338.33 g/mol
InChI-Schlüssel: OSHQRMVMRGEEKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, commonly known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a selective antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of Alzheimer's disease. In recent years, there has been considerable interest in the potential of TTP488 as a therapeutic agent for Alzheimer's disease, and a number of studies have investigated its synthesis, mechanism of action, and potential applications.

Wirkmechanismus

TTP488 acts as a selective antagonist of N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, which is a transmembrane receptor that binds to a variety of ligands, including amyloid-beta, and activates intracellular signaling pathways that contribute to the pathogenesis of Alzheimer's disease. By blocking the interaction between N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide and its ligands, TTP488 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in preclinical models of Alzheimer's disease.
Biochemical and physiological effects:
TTP488 has been shown to reduce the levels of amyloid-beta and tau proteins in the brain, which are key pathological features of Alzheimer's disease. It has also been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the neurodegenerative process in Alzheimer's disease. In addition, TTP488 has been shown to improve synaptic plasticity and cognitive function in preclinical models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TTP488 is its specificity for N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, which reduces the risk of off-target effects. However, one limitation is that the mechanism of action of TTP488 is not fully understood, and further research is needed to elucidate the downstream signaling pathways that are affected by N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide inhibition. In addition, the efficacy of TTP488 in clinical trials has been modest, and further research is needed to optimize dosing and patient selection.

Zukünftige Richtungen

There are several potential future directions for research on TTP488. One area of interest is the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease. Another area of interest is the investigation of the long-term effects of TTP488 treatment, including its potential to slow or halt disease progression. Finally, there is interest in the development of biomarkers that can be used to identify patients who are most likely to benefit from TTP488 treatment.

Synthesemethoden

The synthesis of TTP488 involves the reaction of 2-amino-4-(3,3,3-trifluoropropyl)pyrimidine with 2-methylphenyl isocyanate to form N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]urea. This compound is then reacted with glycine to form N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide (TTP488).

Wissenschaftliche Forschungsanwendungen

TTP488 has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in reducing the accumulation of amyloid-beta plaques and improving cognitive function. In a phase II clinical trial, TTP488 was found to be safe and well-tolerated, and showed a trend towards improvement in cognitive function in patients with mild to moderate Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(2-methylphenyl)-2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-11-4-2-3-5-13(11)23-14(24)10-21-15-20-9-7-12(22-15)6-8-16(17,18)19/h2-5,7,9H,6,8,10H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHQRMVMRGEEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC2=NC=CC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.